4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
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Overview
Description
4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a heterocyclic compound with a unique structure that includes both pyrano and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing both pyrano and thiazole moieties. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrano and thiazole rings, such as:
- 4,4,6,6-tetramethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
- 4,4,6,6-tetramethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-one .
Uniqueness
What sets 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine apart is its specific substitution pattern and the presence of both pyrano and thiazole rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,4,6,6-tetramethyl-7H-pyrano[4,3-d][1,3]thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-9(2)5-6-7(10(3,4)13-9)14-8(11)12-6/h5H2,1-4H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXRRFMAWXWOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824433-92-2 |
Source
|
Record name | 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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